molecular formula C22H22N2O3 B2605767 Methyl 2-((6-isopropyl-2-oxo-1-phenyl-1,2-dihydropyridin-4-yl)amino)benzoate CAS No. 1831094-06-4

Methyl 2-((6-isopropyl-2-oxo-1-phenyl-1,2-dihydropyridin-4-yl)amino)benzoate

Cat. No.: B2605767
CAS No.: 1831094-06-4
M. Wt: 362.429
InChI Key: ACHUQFYFZTUVHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-((6-isopropyl-2-oxo-1-phenyl-1,2-dihydropyridin-4-yl)amino)benzoate is a complex organic compound with a unique structure that combines a pyridine ring with a benzoate ester

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((6-isopropyl-2-oxo-1-phenyl-1,2-dihydropyridin-4-yl)amino)benzoate typically involves multi-step organic reactions. One common method includes the condensation of 6-isopropyl-2-oxo-1-phenyl-1,2-dihydropyridine-4-amine with methyl 2-bromobenzoate under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((6-isopropyl-2-oxo-1-phenyl-1,2-dihydropyridin-4-yl)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Methyl 2-((6-isopropyl-2-oxo-1-phenyl-1,2-dihydropyridin-4-yl)amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-((6-isopropyl-2-oxo-1-phenyl-1,2-dihydropyridin-4-yl)amino)benzoate: shares similarities with other pyridine and benzoate derivatives.

    6-Isopropyl-2-oxo-1-phenyl-1,2-dihydropyridine: A precursor in the synthesis of the target compound.

    Methyl benzoate: A simpler ester that can be used as a starting material.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 2-[(2-oxo-1-phenyl-6-propan-2-ylpyridin-4-yl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-15(2)20-13-16(14-21(25)24(20)17-9-5-4-6-10-17)23-19-12-8-7-11-18(19)22(26)27-3/h4-15,23H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHUQFYFZTUVHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=O)N1C2=CC=CC=C2)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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